
Pentyl 3-methylbutanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 3-methylbutanoate can be synthesized through the esterification reaction between 3-methylbutanoic acid and pentanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction is as follows:
3-methylbutanoic acid+pentanolH2SO4pentyl 3-methylbutanoate+water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
Pentyl 3-methylbutanoate, like other esters, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed to yield 3-methylbutanoic acid and pentanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for esters.
Major Products Formed
Hydrolysis: 3-methylbutanoic acid and pentanol.
Transesterification: A different ester and an alcohol.
Reduction: Alcohols corresponding to the ester.
Scientific Research Applications
Scientific Research Applications
The applications of pentyl 3-methylbutanoate span several scientific disciplines:
Chemistry
- Model Compound : It serves as a model compound in studies of esterification and hydrolysis reactions, allowing researchers to understand reaction mechanisms and kinetics better.
- Reactivity Studies : The compound undergoes various chemical reactions such as hydrolysis, transesterification, and reduction, making it valuable for exploring the behavior of esters under different conditions.
Biology
- Biological Role : this compound is identified as a metabolite in biological samples, including human feces, indicating its metabolic processing within organisms .
- Olfactory Interaction : Its interaction with olfactory receptors contributes to its fruity aroma, which has implications for studies in sensory biology and flavor chemistry.
Industry
- Fragrance and Flavor Industry : Due to its pleasant odor, this compound is widely used in the fragrance and flavor industry. It is incorporated into perfumes and food flavorings to enhance sensory experiences .
- Surfactant and Emulsifier : The compound also finds applications as a surfactant and emulsifier in various industrial formulations .
Case Study 1: Flavor Profile Development
In a study focusing on the development of new flavor profiles for food products, this compound was evaluated for its sensory attributes. The compound was blended with other esters to create a unique flavor profile that mimicked tropical fruits. Sensory analysis showed positive consumer acceptance, leading to its incorporation into commercial products.
Case Study 2: Ester Hydrolysis Research
Research investigating the hydrolysis of esters utilized this compound as a substrate. The study aimed to understand the kinetics of ester hydrolysis under various pH conditions. Results indicated that acidic conditions significantly accelerated hydrolysis rates, providing insights into reaction mechanisms applicable to environmental chemistry contexts.
Mechanism of Action
The mechanism of action of pentyl 3-methylbutanoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In biological systems, it may undergo metabolic transformations, contributing to its role as a metabolite . The exact molecular targets and pathways involved in its biological effects are still under investigation .
Comparison with Similar Compounds
Pentyl 3-methylbutanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butyrate . These compounds share similar structural features but differ in their alkyl groups, leading to variations in their physical properties and applications .
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Methyl butyrate: Known for its pineapple-like odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and flavorings due to its pleasant smell.
This compound is unique due to its specific combination of pentyl and 3-methylbutanoate groups, giving it distinct olfactory properties and applications .
Biological Activity
Pentyl 3-methylbutanoate, a chemical compound with the CAS number 25415-62-7, is an ester formed from the reaction of 3-methylbutanoic acid and pentanol. This compound is recognized for its various biological activities, particularly its role as a metabolite and its applications in the fragrance and flavor industry. This article provides a comprehensive overview of its biological activity, including synthesis methods, biochemical interactions, and relevant research findings.
- Molecular Formula : C₁₀H₂₀O₂
- Molecular Weight : 172.265 g/mol
- Boiling Point : 169-170 °C
- Density : 0.858 g/mL at 20 °C
- Flash Point : 71.4 °C
Synthesis and Production
This compound can be synthesized through an esterification reaction:
n industrial settings, this process is optimized for yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
The biological activity of this compound primarily involves its interaction with olfactory receptors, contributing to its fruity aroma. In biological systems, it may undergo metabolic transformations that enhance its role as a metabolite. Its presence in human feces indicates its metabolic processing within the body.
Metabolic Role
Recent studies have identified this compound as a significant metabolite in various biological samples. Its detection in human feces suggests a role in gut microbiota metabolism, where it may influence gut health and function .
Research Applications
This compound has been utilized in various scientific research contexts:
- Biochemistry : It serves as a model compound for studying esterification and hydrolysis reactions.
- Flavor Chemistry : Its pleasant odor makes it valuable in the fragrance and flavor industry.
- Potential Therapeutic Uses : Ongoing research explores its therapeutic effects and interactions with biological systems .
Study on Metabolite Detection
A study published in the Human Metabolome Database (HMDB) highlighted the detection of this compound in human biological samples, emphasizing its significance as a metabolite . The research demonstrated that this compound could serve as a biomarker for specific metabolic pathways.
Interaction with Biological Systems
Research indicates that this compound may interact with various enzymes and proteins within biological systems. Its ability to undergo hydrolysis suggests potential applications in drug delivery systems where controlled release is desired .
Data Summary Table
Property | Value |
---|---|
CAS Number | 25415-62-7 |
Molecular Formula | C₁₀H₂₀O₂ |
Molecular Weight | 172.265 g/mol |
Boiling Point | 169-170 °C |
Density | 0.858 g/mL at 20 °C |
Flash Point | 71.4 °C |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Pentyl 3-methylbutanoate in natural volatile mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with headspace solid-phase microextraction (HS-SPME) is the gold standard for detecting and quantifying this compound in complex matrices like plant volatiles or fungal extracts. For example, HS-SPME optimizes the capture of low-concentration esters, while GC-MS provides structural confirmation via fragmentation patterns. Calibration curves using synthetic standards are critical for accurate quantification, as demonstrated in pineapple and bamboo fungus studies .
Q. How can researchers synthesize this compound with high purity in laboratory settings?
- Methodological Answer : Esterification of 3-methylbutanoic acid with pentanol under acid catalysis (e.g., sulfuric acid) is a standard method. Reaction optimization includes temperature control (80-100°C), molar ratio adjustments (excess alcohol to drive equilibrium), and purification via fractional distillation. Purity (>98%) can be verified by GC with flame ionization detection (FID), referencing retention indices against databases like NIST .
Advanced Research Questions
Q. What experimental designs are suitable for investigating the biosynthetic pathways of this compound in plants under environmental stress?
- Methodological Answer : Controlled stress experiments (e.g., freeze-thaw cycles, mechanical wounding) combined with mutant plant lines (e.g., lox10-3 mutants in maize) can elucidate pathway dependencies. Volatile collection systems (dynamic headspace sampling) paired with enzyme inhibition assays (e.g., lipoxygenase/LOX inhibitors) help identify key enzymatic steps. For example, freeze-thawing in maize increased PLV alcohol emissions but suppressed acetates, suggesting differential regulation of alcohol acyltransferases (AATs) .
Q. How do contradictory reports on this compound’s physical properties (e.g., boiling point, density) arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from impurities, measurement conditions (e.g., pressure calibration), or instrumentation variability. Researchers should cross-validate values using high-purity standards and standardized protocols (e.g., ASTM methods). For instance, boiling points reported as 195.7°C (760 mmHg) vs. 190-195°C highlight the need for controlled distillation setups and trace impurity analysis via NMR or high-resolution MS .
Q. What enzymatic mechanisms degrade this compound in insect olfactory systems, and how can these be studied?
- Methodological Answer : Antennal carboxylesterases (e.g., Drosophila EST-6) are hypothesized to hydrolyze ester volatiles. In vitro assays with recombinant EST-6 and substrate analogs (e.g., pentyl acetate) can measure kinetic parameters (Km, Vmax). Electrophysiological techniques like electroantennography (EAG) in null-mutant vs. wild-type insects reveal functional roles. For example, EST-6 knockout flies showed prolonged responses to pentyl acetate, suggesting delayed degradation .
Q. Data Contradiction & Validation
Q. Why do emissions of this compound vary significantly across plant genotypes, and how should this inform experimental design?
- Methodological Answer : Genetic background (e.g., maize B73 vs. W438 inbred lines) impacts enzyme expression and substrate availability. Studies should include multiple genotypes and replicate samples to account for natural variation. Transcriptomic profiling of AATs and LOX isoforms under stress can pinpoint regulatory differences. For instance, lox10-3 mutants in B73 lacked PLV emissions, while W438 retained partial activity, indicating background-specific pathway regulation .
Properties
IUPAC Name |
pentyl 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURFFFCYNQXLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067093 | |
Record name | Butanoic acid, 3-methyl-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
169.00 to 170.00 °C. @ 760.00 mm Hg | |
Record name | Pentyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25415-62-7 | |
Record name | Amyl isovalerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25415-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentyl isovalerate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025415627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amyl isovalerate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46107 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butanoic acid, 3-methyl-, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butanoic acid, 3-methyl-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1067093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.671 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pentyl isovalerate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E28KFH7P99 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Pentyl 3-methylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032045 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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